3-[(2,4-Dichlorobenzoyl)(isopropyl)amino]-5-phenylthiophene-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(2,4-Dichlorobenzoyl)(Isopropyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid involves multiple steps, including the formation of the thiophene ring and subsequent functionalization The final step involves the coupling of the dichlorobenzoyl isopropylamino moiety to the thiophene ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
3-[(2,4-Dichlorobenzoyl)(Isopropyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated benzoyl group, to form various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(2,4-Dichlorobenzoyl)(Isopropyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzoyl)(Isopropyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved in its mechanism of action are currently under investigation and may include modulation of signaling pathways and metabolic processes .
Comparison with Similar Compounds
3-[(2,4-Dichlorobenzoyl)(Isopropyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid can be compared with other similar compounds, such as:
4-Halobenzoic acids and derivatives: These compounds share the halogenated benzoyl group and exhibit similar chemical reactivity.
Thiophene carboxylic acids: Compounds with a thiophene ring and carboxylic acid functionality, which may have similar applications in chemistry and biology.
Benzamides: Compounds with a benzamide moiety, which may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17Cl2NO3S |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorobenzoyl)-propan-2-ylamino]-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C21H17Cl2NO3S/c1-12(2)24(20(25)15-9-8-14(22)10-16(15)23)17-11-18(28-19(17)21(26)27)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,26,27) |
InChI Key |
UKNZREOUDLFUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(SC(=C1)C2=CC=CC=C2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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